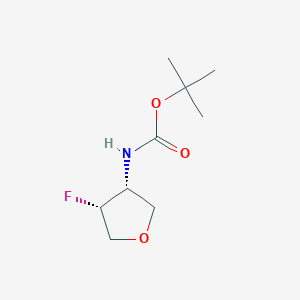
Tert-butyl cis-(4-fluorotetrahydrofuran-3-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl cis-(4-fluorotetrahydrofuran-3-YL)carbamate is a useful research compound. Its molecular formula is C9H16FNO3 and its molecular weight is 205.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-butyl cis-(4-fluorotetrahydrofuran-3-YL)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound features a tetrahydrofuran ring substituted with a fluorine atom and a tert-butyl carbamate group. This structural configuration is significant for its stability and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄FNO₂ |
| Molecular Weight | 175.21 g/mol |
| CAS Number | [Insert CAS Number] |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors involved in signaling pathways. The fluorine substitution enhances lipophilicity, potentially improving cellular uptake and bioavailability.
Therapeutic Applications
- Anti-inflammatory Properties : Research indicates that compounds with similar structures may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease .
- Cancer Treatment : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its ability to modulate kinase activity could provide a pathway for therapeutic interventions in cancers driven by aberrant signaling pathways .
- Neuroprotective Effects : In models of neurodegenerative diseases, compounds with similar scaffolds have shown promise in reducing oxidative stress and neuronal apoptosis, indicating potential for use in conditions like Alzheimer's disease .
Case Study 1: Anti-inflammatory Activity
A study investigated the compound's ability to inhibit IL-1β production in macrophages, demonstrating a significant reduction in inflammatory markers. This suggests that this compound could be developed as an anti-inflammatory agent .
Case Study 2: Cancer Cell Line Testing
In vitro testing on breast cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. These findings highlight its potential as a chemotherapeutic agent .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds can provide insights into the unique biological activities of this compound.
| Compound | Biological Activity |
|---|---|
| Tert-butyl (4-fluoropyrrolidin-3-yl)carbamate | Moderate anti-inflammatory effects |
| Tert-butyl (cis-4-aminotetrahydrofuran-3-yl)carbamate | Neuroprotective properties |
| Tert-butyl (trans-4-fluorotetrahydrofuran-3-yl)carbamate | Reduced cytotoxicity in cancer cells |
Properties
IUPAC Name |
tert-butyl N-[(3R,4R)-4-fluorooxolan-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO3/c1-9(2,3)14-8(12)11-7-5-13-4-6(7)10/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMHQTXYKDSEDA-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COC[C@@H]1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














